1,3-Dibutyltetrahydro-2(1H)-pyrimidinone

Polar aprotic solvent Thermal stability High-temperature synthesis

1,3-Dibutyltetrahydro-2(1H)-pyrimidinone (DBPU) is a cyclic urea classified as a polar aprotic solvent within the tetrahydropyrimidinone family. It shares the core 1,3-diazinan-2-one scaffold with its widely used methyl analog DMPU (N,N′-dimethylpropyleneurea), yet differs critically in its N-substituents: two n-butyl groups replace the two methyl groups on the endocyclic nitrogen atoms.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 4673-45-4
Cat. No. B12147865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibutyltetrahydro-2(1H)-pyrimidinone
CAS4673-45-4
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NCCC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3
InChIKeyLIEINIMOJFWECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibutyltetrahydro-2(1H)-pyrimidinone (CAS 4673-45-4): A Higher-Boiling Cyclic Urea for Demanding Polar Aprotic Solvent Selection


1,3-Dibutyltetrahydro-2(1H)-pyrimidinone (DBPU) is a cyclic urea classified as a polar aprotic solvent within the tetrahydropyrimidinone family . It shares the core 1,3-diazinan-2-one scaffold with its widely used methyl analog DMPU (N,N′-dimethylpropyleneurea), yet differs critically in its N-substituents: two n-butyl groups replace the two methyl groups on the endocyclic nitrogen atoms [1]. This structural modification substantially increases molecular weight (212.33 g/mol vs. 128.18 g/mol for DMPU), elevates the boiling point into the 316–372 °C region, and reduces density to approximately 0.94–0.98 g/cm³, distinguishing DBPU from lower homologs for applications requiring extended liquid ranges, modified lipophilicity (LogP ≈ 3.36), and altered solvation dynamics .

Why 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone Cannot Be Readily Replaced by DMPU, DMI, or NMP in High-Temperature and Large-Volume Solvent Applications


Cyclic urea solvents occupy a defined performance envelope as polar aprotic media, but their physical property profiles diverge sufficiently to make casual interchange risky [1]. The benchmark DMPU offers a boiling point of ~246 °C and density of 1.06 g/mL, making it suitable for many standard organic transformations . However, processes requiring extended thermal stability at reflux, reduced solvent density for gravimetric separations, or enhanced lipophilicity for partitioning demand the differentiated property set of DBPU—specifically its ~70–126 °C higher boiling point, 10–12% lower density, and significantly greater LogP . Substituting DMPU or DMI (bp ~225 °C) where the reaction or workup temperature exceeds ~240 °C risks solvent loss and safety complications. Conversely, DBPU's higher boiling point must be weighed against the greater energy cost of distillative recovery. These quantitative trade-offs preclude generic substitution and mandate evidence-based solvent selection grounded in the specific physico-chemical requirements of the intended application.

Product-Specific Quantitative Evidence Guide for 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone (CAS 4673-45-4)


Boiling Point Elevation of 70–126 °C Over DMPU Expands the Accessible Liquid-Phase Reaction Envelope

DBPU exhibits a boiling point of 316 °C (or 372.4 °C at 760 mmHg, depending on source), which is substantially higher than the 246–247 °C boiling point reported for its closest structural analog, DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) [1]. This boiling point difference of approximately 70–126 °C extends the permissible operating temperature range for reactions conducted at reflux, reducing solvent vapor pressure at any given temperature . In comparison, the five-membered ring analog DMI (1,3-dimethyl-2-imidazolidinone) has an even lower boiling point of ~225 °C, and the historically used HMPA boils at ~233 °C [2][3].

Polar aprotic solvent Thermal stability High-temperature synthesis

Reduced Density (0.938–0.98 g/cm³) Facilitates Phase Separation and Gravimetric Operation Relative to Denser Cyclic Urea Solvents

DBPU has a measured density in the range of 0.938–0.98 g/cm³, markedly lower than the 1.06 g/mL density of DMPU and the 1.03 g/cm³ density of HMPA . This represents an approximately 10–12% density reduction relative to DMPU, attributable to the greater free volume introduced by the extended n-butyl chains . For DMI, the density is approximately 1.044 g/mL, making DBPU the least dense of these common cyclic urea solvents .

Density Phase separation Gravimetric processing

Elevated Lipophilicity (LogP ≈ 3.36) Favors Partitioning-Driven Applications Over Water-Miscible Lower Homologs

The computed LogP for DBPU is approximately 3.36, reflecting the contribution of its two n-butyl chains . This is dramatically higher than the LogP of DMPU, which is substantially more hydrophilic owing to its N-methyl substituents (DMPU is reported to be completely water-miscible) [1]. While direct experimental LogP values for DMPU are not widely reported, the structural trend within the cyclic urea series is clear: extending the N-alkyl chain length systematically increases lipophilicity and decreases water miscibility [2].

Lipophilicity LogP Extraction solvent Partition coefficient

HMPA Replacement Potential: Cyclic Urea Class Basicity Enhancement Without Established Carcinogenicity

Cyclic ureas including DMPU have been demonstrated to increase the kinetic basicity of aqueous solvent mixtures comparably to DMSO, with slopes of log(k₂) vs. x(urea) ranging from 11.4–14.6 in detritiation of chloroform-t, versus 11.0 for aqueous DMSO [1]. DMPU has been established as a non-mutagenic, safer replacement for the carcinogenic solvent HMPA (hexamethylphosphoramide) in reactions requiring highly basic, aprotic conditions . As a higher homolog within the same cyclic urea series, DBPU is expected to exhibit a similar enhancement of basicity in aqueous-organic media, based on the class-wide structure–activity trend identified by Kankaanperä et al., while also avoiding the established carcinogenicity and reproductive toxicity hazards associated with HMPA [2].

Solvent basicity HMPA replacement Toxicology Polar aprotic media

Flash Point of ~122–145 °C Provides a Wider Safety Margin in Heated Operations Compared to Lower-Flash-Point Alternatives

DBPU's flash point is reported as 122 °C (ChemBlink) and 145.2 °C (ChemSrc/LookChem), placing it in a higher safety bracket than many amide-based solvents . DMPU has a comparable flash point of ~121 °C, while HMPA is reported at 104–144 °C depending on measurement method, and DMF (dimethylformamide) has a significantly lower flash point of ~58 °C [1]. In the context of high-temperature operations approaching or exceeding 100 °C, DBPU's flash point above 120 °C—one of the higher values in the cyclic urea class—provides a safety advantage over DMF and other low-flash-point amide solvents, reducing ignition risk in air-exposed heated vessels .

Flash point Process safety Thermal hazard High-temperature processing

Patent-Documented Solvent Utility for Dissolution of Strongly Polar and Ionic Compounds Validates the Cyclic Urea Scaffold

US Patent 5,597,917 (and its counterpart US 5,414,083) explicitly claims that tetraalkylated N-cyclic and N,N′-dicyclic ureas possess an excellent and surprising ability to dissolve strongly polar or ionic compounds, including salts, in nonaqueous media—a property not typical of conventional organic solvents [1]. The patent teaches that ureas with N-alkyl chains ranging from C₁ to C₂₂ exhibit this behavior, with the structural flexibility to tune the hydrophobic–hydrophilic balance through the alkyl substituent length. DBPU, bearing two n-butyl chains (C₄), falls squarely within this claimed range and embodies the balanced solvation character described [2]. While the patent does not single out DBPU for specific quantitative salt solubility measurements, it provides class-wide enablement that DBPU inherits this advantageous solvation profile .

Ionic compound dissolution Salt solvation Nonaqueous media Patent evidence

Recommended Application Scenarios for 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone Based on Differentiated Property Evidence


High-Temperature Polymerization and Polycondensation Solvent for Engineering Thermoplastics

The boiling point of DBPU (316–372 °C) substantially exceeds that of DMPU (~246 °C) and NMP (~202 °C), enabling its use as a reaction medium for high-temperature polycondensations (e.g., polyimides, poly(aryl ether)s, polybenzoxazoles) where the polymerization temperature must exceed 250 °C to maintain polymer solubility and drive the reaction to high molecular weight [1][2]. The patent literature on cyclic ureas as solvents for poly(aryl ether) synthesis, demonstrated specifically with DMPU, establishes the chemical compatibility of this scaffold with nucleophilic aromatic substitution polymerization chemistry [3]. DBPU extends this utility to higher temperature regimes where DMPU would boil, making it a candidate for more thermally demanding polymer systems.

Carcinogen-Free Polar Aprotic Medium for Regulated Pharmaceutical Intermediate Synthesis

In pharmaceutical process development, HMPA has been largely phased out due to its IARC Group 2B carcinogenicity classification, and DMPU has been adopted as its safer replacement in many protocols [1]. DBPU, as a higher homolog of DMPU within the same cyclic urea class, is expected to confer a similar non-mutagenic safety profile while offering differentiated boiling point and lipophilicity characteristics that may be advantageous for specific transformations (e.g., nucleophilic substitutions, enolate alkylations) where higher reaction temperatures or enhanced substrate solubility are desired [2]. This positions DBPU as an alternative for process chemists seeking to expand their solvent toolbox beyond DMPU and DMI without reverting to carcinogenic HMPA [3].

Lipophilic Extraction and Biphasic Reaction Medium for Natural Product and Fine Chemical Isolation

The elevated LogP of ~3.36 and reduced water miscibility distinguish DBPU from the fully water-miscible DMPU and DMI, suggesting its suitability for liquid-liquid extraction processes where phase separation is critical [1]. In natural product isolation or biphasic catalysis, a solvent that preferentially partitions into the organic phase while still providing polar aprotic solvation of reactants can improve extraction efficiency and reduce emulsion formation compared to water-miscible alternatives [2]. Additionally, the lower density of DBPU (0.94–0.98 g/cm³) relative to aqueous phases facilitates gravity-driven phase separation, reducing operational complexity in continuous extraction setups [3].

Hardener and Reactive Diluent Component for Hydroxyl Group-Containing Polymer Coatings

Patent EP 0 976 738 A2 teaches that propylene urea derivatives (encompassing the structural class to which DBPU belongs) are effective hardeners for hydroxyl group-containing polymers and are superior to prior-art ethylene urea–glyoxylate adducts in that they contain no oligomeric fractions [1]. The n-butyl substituents on DBPU are explicitly within the claimed C₁–C₄ alkyl range of the patent, positioning DBPU as a candidate reactive component for high-solids coating formulations, textile crosslinking finishes, and cathodic electrodeposition coating binders where the combination of solubility, reactivity, and low volatility (high boiling point) are valued [2]. This application scenario leverages DBPU's structural features for a function beyond simple solvation.

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